molecular formula C20H25NO2 B5440877 N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide

N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide

Cat. No.: B5440877
M. Wt: 311.4 g/mol
InChI Key: XKARIWYBZWRMAY-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide is an organic compound that features a benzamide core with a benzyloxyethyl substituent and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide typically involves the following steps:

    Formation of the Benzyloxyethyl Intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol.

    Amidation Reaction: The 2-(benzyloxy)ethanol is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzyloxy)ethyl]-4-methylbenzamide
  • N-[2-(benzyloxy)ethyl]-4-ethylbenzamide
  • N-[2-(benzyloxy)ethyl]-4-isopropylbenzamide

Uniqueness

N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds that may have smaller or less bulky substituents.

Properties

IUPAC Name

4-tert-butyl-N-(2-phenylmethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-20(2,3)18-11-9-17(10-12-18)19(22)21-13-14-23-15-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKARIWYBZWRMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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